molecular formula C15H16N2O3S2 B2362715 N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 941873-68-3

N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2362715
CAS No.: 941873-68-3
M. Wt: 336.42
InChI Key: UCJGEHDZSOJOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-Oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide (CAS 941873-68-3) is a synthetic small molecule with a molecular formula of C15H16N2O3S2 and a molecular weight of 336.43 . It features a sulfonamide group, a key functional group in medicinal chemistry that is the basis for a broad class of pharmacological agents, including antibacterial compounds . Sulfonamides primarily function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway, thereby exerting a bacteriostatic effect . Beyond their established antibacterial role, sulfonamide-containing structures are investigated for diverse therapeutic applications. Patent literature indicates that compounds incorporating lactam (such as the 2-oxopiperidin-1-yl group in this molecule) and sulfonamide motifs are studied as potential inhibitors of serine proteases like Factor Xa, a key target in anticoagulant therapy . Furthermore, similar molecular frameworks are explored for use in preventing or treating cancer, targeting pathways such as the Hedgehog (HH) signaling pathway . The presence of both the sulfonamide and the 2-oxopiperidine groups in this single molecule makes it a valuable chemical tool for researchers in medicinal chemistry and drug discovery. It is suitable for building compound libraries, exploring structure-activity relationships (SAR), and screening for activity against various biological targets in hit-to-lead optimization campaigns. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c18-14-4-1-2-10-17(14)13-8-6-12(7-9-13)16-22(19,20)15-5-3-11-21-15/h3,5-9,11,16H,1-2,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJGEHDZSOJOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Preparation

The target compound can be dissected into two primary components: thiophene-2-sulfonyl chloride and 4-(2-oxopiperidin-1-yl)aniline . The synthesis hinges on the preparation of these intermediates, followed by their coupling via sulfonamide bond formation.

Synthesis of 4-(2-Oxopiperidin-1-yl)aniline

The 4-(2-oxopiperidin-1-yl)aniline intermediate is typically synthesized through Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) .

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 4-bromoaniline and 2-oxopiperidine employs tris(dibenzylideneacetone)dipalladium [Pd₂(dba)₃] as the catalyst and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) as the ligand. The reaction proceeds in toluene at 100°C for 12–24 hours, yielding the substituted aniline derivative in 65–78% efficiency.

Nucleophilic Aromatic Substitution

Alternatively, 4-fluoro-nitrobenzene reacts with 2-oxopiperidine under basic conditions (cesium carbonate, DMF, 120°C), followed by nitro-group reduction using hydrogenation (H₂/Pd-C) to yield the aniline intermediate. This method achieves a higher yield (82–90%) but requires stringent temperature control.

Synthesis of Thiophene-2-sulfonyl Chloride

Thiophene-2-sulfonyl chloride is prepared via chlorosulfonation of thiophene. Thiophene reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by quenching with phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride in 70–85% purity.

Sulfonamide Bond Formation

The final step involves coupling 4-(2-oxopiperidin-1-yl)aniline with thiophene-2-sulfonyl chloride under controlled conditions.

Classical Sulfonylation

In anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), the aniline intermediate is treated with thiophene-2-sulfonyl chloride in the presence of pyridine or triethylamine (TEA) as HCl scavengers. The reaction proceeds at 0°C to room temperature for 2–4 hours, yielding the crude product, which is purified via recrystallization (ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane).

Reaction Conditions:

  • Molar ratio (aniline:sulfonyl chloride:base) = 1:1.2:2.5
  • Yield: 75–88%
  • Purity (HPLC): >95%

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 20 minutes) in DMF with potassium carbonate as the base accelerates the reaction, achieving 92% yield and reducing side-product formation.

Optimization and Comparative Analysis

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may necessitate rigorous purification. Non-polar solvents (toluene) favor selectivity but require longer durations. Triethylamine outperforms pyridine in minimizing byproducts in microwave-assisted protocols.

Table 1: Solvent and Base Impact on Yield

Solvent Base Temperature (°C) Time (h) Yield (%)
DMF Triethylamine 25 2 88
THF Pyridine 0→25 4 75
Toluene K₂CO₃ 100 1.5 92

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP, 5 mol%) as a catalyst in DCM improves yields to 94% by facilitating sulfonyl chloride activation.

Mechanistic Insights

The sulfonamide formation proceeds via a two-step mechanism :

  • Nucleophilic Attack : The aniline’s amino group attacks the electrophilic sulfur in thiophene-2-sulfonyl chloride, forming a sulfonyl intermediate.
  • Deprotonation : The base abstracts a proton from the intermediate, stabilizing the sulfonamide bond.

Challenges and Solutions

Byproduct Formation

Over-sulfonation or dimerization occurs at elevated temperatures. Mitigation strategies include:

  • Slow addition of sulfonyl chloride at 0°C
  • Use of excess base (2.5 equiv)

Purification Difficulties

The polar nature of the product complicates isolation. Recrystallization from ethanol/water (7:3 v/v) achieves >98% purity, while silica gel chromatography (ethyl acetate:hexane, 1:1) resolves dimeric impurities.

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors enable safer handling of exothermic reactions. A tubular reactor with static mixers (residence time: 10 minutes, 50°C) delivers 89% yield with 99.5% purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is classified as a sulfonamide derivative, which is known for its diverse pharmacological properties. The compound's structure includes a thiophene ring, a sulfonamide functional group, and a 2-oxopiperidine moiety, contributing to its potential biological activity.

Antibacterial Properties

Sulfonamides, including this compound, are recognized for their antibacterial effects due to their ability to inhibit bacterial folate synthesis. Research indicates that derivatives with similar structures have shown significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus . This property positions this compound as a candidate for developing new antibiotics.

Anticancer Activity

Emerging studies suggest that compounds with structural similarities to this compound may exhibit anticancer properties, particularly through the inhibition of carbonic anhydrase enzymes, which are crucial in tumor growth and metastasis . Investigations into its cytotoxic effects have demonstrated selective activity against various human cancer cell lines, indicating potential for cancer therapeutics.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Researchers explore various synthetic pathways to optimize binding affinities and pharmacological properties .

Interaction Studies

Studies focusing on the interaction of this compound with target enzymes or receptors are crucial for understanding its mechanism of action. Techniques such as molecular docking and kinetic assays are employed to elucidate binding interactions and affinities .

Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of similar sulfonamide derivatives against common bacterial strains, reporting minimum inhibitory concentrations (MIC) around 256 µg/mL . Such findings highlight the potential of this compound in developing new antibacterial agents.

Cytotoxicity Against Cancer Cells

Research into the cytotoxic effects of structurally related compounds has shown promising results against cancer cell lines, suggesting that this compound could be further investigated as an anticancer agent .

Mechanism of Action

The mechanism of action of N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)thiophene-2-sulfonamide (): This analog replaces the 2-oxopiperidinyl group with a 4-acetylpiperazine-substituted phenoxy moiety. The chloropyridinyl group may contribute to π-π stacking interactions, a feature absent in the target compound.
  • N-Cyclohexyl-4-((2-nitrophenylamino)methyl)thiophene-2-sulfonamide (): The cyclohexyl group and nitroanilinomethyl substituent create steric bulk and intramolecular hydrogen bonds (N–H⋯O), which stabilize the molecule’s conformation. This contrasts with the target compound’s 2-oxopiperidine, which may favor different binding geometries.
  • N-[4-(Hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (): The hydrazinecarbonyl group (–CONHNH₂) introduces nucleophilic reactivity, enabling covalent interactions with electrophilic targets. This functional group is absent in the target compound, suggesting divergent applications in drug design.

Biological Activity

N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is a compound that has shown potential in various biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes:

  • Piperidine Ring : Contributes to the compound's biological activity.
  • Phenyl Group : Enhances lipophilicity and interaction with biological targets.
  • Sulfonamide Group : Often associated with antimicrobial and anticancer properties.

The primary mechanism of action for this compound involves its role as an inhibitor of specific enzymes in biochemical pathways. Notably, it has been identified as a direct inhibitor of activated factor X (FXa), which plays a crucial role in the coagulation cascade. By inhibiting FXa, the compound reduces thrombin generation and fibrin clot formation, making it relevant in anticoagulation therapy.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µg/mL) Mechanism
HCT116193.93Induction of apoptosis via modulation of apoptotic genes
A549238.14Inhibition of cell proliferation

The compound's ability to induce apoptosis is linked to its effects on key regulatory proteins involved in cell survival and death, such as Bax and Bcl2 .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. The sulfonamide moiety is known for its antibacterial effects, particularly against Gram-positive bacteria. The compound's efficacy in this area is still under investigation, but preliminary results suggest promising activity against various microbial strains.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Properties :
    • In a study involving human colorectal cancer cells (DLD-1), the compound demonstrated significant inhibition of tumor growth in xenograft models, achieving over 60% tumor reduction at effective doses .
  • Antimicrobial Efficacy :
    • A comparative analysis indicated that derivatives of this compound exhibited varying degrees of antimicrobial activity, with some showing effectiveness comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves sequential steps: (1) Formation of the 2-oxopiperidine-phenyl intermediate via reductive amination or nucleophilic substitution, (2) introduction of the thiophene sulfonamide group using thiophene-2-sulfonyl chloride under basic conditions (e.g., NaH or Et3_3N in anhydrous DMF). Key parameters include maintaining anhydrous conditions during sulfonamide coupling and optimizing stoichiometry to reduce side products. TLC and HPLC can monitor reaction progress .
  • Critical Considerations : Impurities often arise from incomplete substitution at the phenyl ring; recrystallization in ethanol/water mixtures improves purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm regioselectivity of the sulfonamide bond and 2-oxopiperidine substitution. Aromatic protons in the thiophene ring (δ 7.2–7.8 ppm) and piperidinone carbonyl (δ ~170 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular mass (e.g., [M+H]+^+ at m/z 377.08 for C15_{15}H17_{17}N2_2O3_3S2_2).
  • HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological assays) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or kinase targets) at 1–100 µM concentrations. Include positive controls (e.g., Celecoxib for COX-2) .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells to rule out non-specific toxicity .

Advanced Research Questions

Q. How do structural modifications at the 2-oxopiperidine or thiophene rings influence bioactivity?

  • Methodological Answer : Perform SAR studies by synthesizing derivatives:

  • Replace the piperidinone with a morpholine or azepane ring to modulate lipophilicity.
  • Substitute thiophene with benzene or pyridine to alter electronic properties.
  • Compare IC50_{50} values in enzyme assays and logP (via shake-flask method) to correlate structure with activity .
    • Case Study : Pyridine analogs show reduced COX-2 inhibition but improved solubility, suggesting trade-offs between potency and pharmacokinetics .

Q. How can contradictory data in biological activity reports be resolved?

  • Methodological Answer : Discrepancies often stem from:

  • Assay Conditions : Varying pH (e.g., phosphate vs. HEPES buffers) or serum content in cell cultures. Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Compound Purity : Re-test batches with HPLC-confirmed purity >98%.
  • Target Selectivity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Glide to model interactions with COX-2 (PDB: 3LN1). The sulfonamide group often anchors to Arg120, while the thiophene occupies the hydrophobic pocket .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability. RMSD <2 Å indicates stable complexes .
    • Validation : Correlate docking scores (ΔG) with experimental IC50_{50} values.

Experimental Design & Data Analysis

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer :

  • Solvent Screening : Use vapor diffusion with 2:1 DMSO/ethanol or acetone/water mixtures.
  • Temperature Gradients : Slow cooling from 50°C to 4°C promotes nucleation.
  • Co-crystallization : Add fragment ligands (e.g., PEG 4000) to stabilize lattice formation .

Q. How can researchers optimize ADMET profiles during preclinical development?

  • Methodological Answer :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. CYP3A4/2D6 inhibition assays guide dose adjustments.
  • Plasma Protein Binding : Equilibrium dialysis (human serum albumin) to quantify free fraction .
  • In Vivo PK : Administer 10 mg/kg IV/orally in Sprague-Dawley rats; calculate AUC and t1/2_{1/2} .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.